Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester
Description
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester (CAS: Not explicitly provided in evidence) is a branched diester derived from heptanedioic acid (a seven-carbon dicarboxylic acid). The molecule features two bulky tert-butyl (1,1-dimethylethyl) ester groups at the terminal carboxylic acid positions and an acetyl substituent at the C4 position of the heptanedioic backbone. This structural configuration imparts significant steric hindrance, likely enhancing thermal stability and resistance to hydrolysis compared to simpler esters.
Properties
CAS No. |
586958-93-2 |
|---|---|
Molecular Formula |
C17H30O5 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ditert-butyl 4-acetylheptanedioate |
InChI |
InChI=1S/C17H30O5/c1-12(18)13(8-10-14(19)21-16(2,3)4)9-11-15(20)22-17(5,6)7/h13H,8-11H2,1-7H3 |
InChI Key |
IPSBBMQFCPQQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Acetylheptanedioic Acid with tert-Butanol
The most direct method involves esterifying 4-acetylheptanedioic acid with tert-butanol using acid catalysis. This approach mirrors industrial protocols for di-tert-butyl esters, such as succinic acid derivatives.
Mechanism :
-
Activation : Protonation of the carboxylic acid by a strong acid (e.g., H₂SO₄).
-
Nucleophilic Attack : tert-Butanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Deprotonation : Release of water yields the tert-butyl ester.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | H₂SO₄ (60–98% conc.) | |
| Temperature | 120–180°C | |
| Solvent | Tert-butanol or inert solvent | |
| Yield | 77–87% |
Challenges :
-
Steric hindrance from tert-butyl groups requires high temperatures.
-
Side reactions (e.g., tert-butanol dehydration) may reduce yields.
Claisen-Schmidt Condensation
This method leverages enolate alkylation to synthesize the diester from β-keto precursors. A representative protocol uses benzyl acetoacetate and tert-butyl acrylate in THF with potassium tert-butoxide.
Reaction Sequence :
-
Deprotonation : Potassium tert-butoxide generates the enolate from benzyl acetoacetate.
-
Alkylation : The enolate attacks tert-butyl acrylate, forming a β-keto ester.
-
Workup : Acidic hydrolysis removes protecting groups to yield the diacid, followed by re-esterification.
Example Data :
| Step | Conditions | Yield |
|---|---|---|
| Enolate formation | THF, 0°C, 30 min | 85% |
| Alkylation | RT, 24 h | 82% |
| Deprotection | HCO₂H, RT, 2 h | 67% |
Advantages :
Use of Di-tert-butyl Dicarbonate (Boc Anhydride)
Though less common, Boc anhydride can react with carboxylic acids to form tert-butyl esters. This method is typically used for amine protection but has niche applications in ester synthesis.
Reaction :
Limitations :
-
Requires anhydrous conditions and strong bases (e.g., DMAP).
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Yield | Key Advantages |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | Tert-BuOH | 77–87% | High throughput, low cost |
| Claisen-Schmidt | KOtBu | THF | 82% | Precision, scalable |
| Boc Anhydride | DMAP | CH₂Cl₂ | 60–70% | Mild conditions |
Critical Research Findings
Steric and Electronic Effects
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, participate in metabolic pathways, and interact with cellular components to modulate biological processes .
Comparison with Similar Compounds
Research Findings and Data
Table 1: Thermal Decomposition Data
Note: Decomposition pathways for tert-butyl esters typically involve β-elimination, releasing isobutylene and regenerating carboxylic acids.
Biological Activity
Heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester, also known as a diester derivative of heptanedioic acid, has garnered attention in various fields of research due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHO
- Molecular Weight : 244.33 g/mol
The compound features two tert-butyl groups attached to a heptanedioic acid backbone with an acetyl functional group, which influences its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets.
- Enzyme Interaction : The compound may act as a substrate for specific enzymes involved in metabolic pathways. Its ester groups can undergo hydrolysis, leading to the release of active metabolites that may exert biological effects.
- Cellular Modulation : It has been shown to interact with cell membranes and influence cellular signaling pathways, potentially modulating processes such as inflammation and apoptosis.
Antioxidant Activity
Research indicates that Heptanedioic acid derivatives possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells. The compound's structure allows it to scavenge free radicals effectively.
Anti-inflammatory Effects
Studies have demonstrated that certain esters can inhibit pro-inflammatory cytokine production. This compound may exhibit similar properties by modulating inflammatory pathways.
Potential Antimicrobial Properties
Preliminary studies suggest that the compound may have antimicrobial activity against various pathogens. This property is particularly valuable in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of Heptanedioic acid derivatives:
Q & A
Basic: What are the established synthetic routes for preparing heptanedioic acid, 4-acetyl-, bis(1,1-dimethylethyl) ester?
The synthesis of tert-butyl ester derivatives, such as this compound, typically employs di-tert-butyl dicarbonate (Boc anhydride, CAS 24424-99-5) as a key reagent for introducing tert-butyl protecting groups. A two-step procedure is common:
Activation of the carboxylic acid : Use Boc anhydride with a base like triethylamine (CAS 121-44-8) to generate a mixed carbonate intermediate.
Esterification : React the activated intermediate with the diol or hydroxy-substituted precursor under anhydrous conditions .
For acetyl-substituted analogs, acetylation via acetyl chloride or acetic anhydride may precede esterification. Reaction monitoring via TLC or NMR is critical to confirm intermediate formation .
Basic: What analytical techniques are recommended for characterizing this compound?
- GC-MS : Effective for identifying ester derivatives and detecting impurities. For example, hexadecanoic acid methyl ester analogs were analyzed using GC-MS with peak area quantification .
- HPLC : Use a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) for purity assessment. System suitability tests ensure resolution from byproducts .
- NMR : Key for structural confirmation, particularly for distinguishing acetyl (δ ~2.1 ppm) and tert-butyl (δ ~1.2 ppm) groups. Compare with databases for tert-butyl esters like di-tert-butyl tartrate (CAS 117384-45-9) .
Advanced: How to design experiments to evaluate its biological activity, such as anti-fungal effects?
- In vitro assays : Use Candida tropicalis models, as done for structurally similar esters (e.g., 2,4-bis(1,1-dimethylethyl) hexadecanoic acid methyl ester). Prepare serial dilutions in DMSO and assess minimum inhibitory concentration (MIC) via broth microdilution .
- Controls : Include known antifungals (e.g., fluconazole) and solvent controls to validate assay specificity.
- Bioavailability : Evaluate solubility in PBS or simulated biological fluids. For hydrophobic esters, consider emulsion formulations .
Advanced: How to resolve contradictions in reported bioactivity data for tert-butyl esters?
Discrepancies may arise from:
- Steric effects : Bulky tert-butyl groups may hinder interactions with biological targets. Compare activity with less hindered analogs (e.g., methyl or ethyl esters).
- Impurity profiles : GC-MS or HPLC data (see FAQ 2 ) can identify contaminants like unreacted starting materials or oxidation byproducts, which may skew bioactivity results .
- Experimental variability : Standardize inoculum size (e.g., 1–5 × 10³ CFU/mL for antifungal assays) and incubation conditions (temperature, pH) .
Advanced: What strategies ensure stability during storage and handling?
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis. Tert-butyl esters are prone to acid-catalyzed cleavage; avoid exposure to humid environments .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis. For long-term stability studies, monitor via accelerated degradation tests (e.g., 40°C/75% RH for 1 month) .
Advanced: How is this compound utilized in peptide synthesis or polymer chemistry?
- Peptide synthesis : The tert-butyl group acts as a protecting group for carboxylic acids. For example, Fmoc-protected heptanedioic acid tert-butyl esters (CAS 627859-89-6) are used in solid-phase peptide synthesis to prevent side reactions .
- Polymer applications : Similar esters (e.g., 2-ethylhexyl derivatives) are incorporated into hydrogels or biodegradable polymers. Characterize thermal stability via DSC and TGA .
Advanced: What computational methods predict its physicochemical properties?
- Molecular dynamics (MD) simulations : Model solubility parameters using software like GROMACS, referencing PSA (44.76 Ų) and logP values from analogs (e.g., bis(tert-butylphenyl) phenyl phosphate, PSA 44.76) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity sites, such as the acetyl group’s electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
